N-benzyl-4-(chloromethyl)-N-ethylbenzamide N-benzyl-4-(chloromethyl)-N-ethylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17897906
InChI: InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3
SMILES:
Molecular Formula: C17H18ClNO
Molecular Weight: 287.8 g/mol

N-benzyl-4-(chloromethyl)-N-ethylbenzamide

CAS No.:

Cat. No.: VC17897906

Molecular Formula: C17H18ClNO

Molecular Weight: 287.8 g/mol

* For research use only. Not for human or veterinary use.

N-benzyl-4-(chloromethyl)-N-ethylbenzamide -

Specification

Molecular Formula C17H18ClNO
Molecular Weight 287.8 g/mol
IUPAC Name N-benzyl-4-(chloromethyl)-N-ethylbenzamide
Standard InChI InChI=1S/C17H18ClNO/c1-2-19(13-15-6-4-3-5-7-15)17(20)16-10-8-14(12-18)9-11-16/h3-11H,2,12-13H2,1H3
Standard InChI Key RKWKNIFDJJODDX-UHFFFAOYSA-N
Canonical SMILES CCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl

Introduction

Chemical Identity and Structural Features

N-Benzyl-4-(chloromethyl)-N-ethylbenzamide belongs to the class of N,N-disubstituted benzamides, which are widely studied for their pharmacological and synthetic utility. The compound’s IUPAC name is N-benzyl-4-(chloromethyl)-N-ethylbenzamide, reflecting its benzyl and ethyl substituents on the amide nitrogen and a chloromethyl group at the 4-position of the benzoyl ring .

Molecular Architecture

The molecule consists of a central benzamide core, with a chloromethyl (-CH₂Cl) group at the para position of the aromatic ring. The amide nitrogen is substituted with a benzyl (C₆H₅CH₂-) and an ethyl (-CH₂CH₃) group, creating a sterically hindered environment that influences reactivity and intermolecular interactions . Key structural identifiers include:

  • SMILES: CCCN(CC1=CC=CC=C1)C(=O)C2=CC=C(C=C2)CCl

  • InChIKey: DTQXDOSSEMMPAD-UHFFFAOYSA-N

These identifiers confirm the compound’s branching pattern and functional group arrangement.

Comparative Analysis with Analogues

The N-propyl variant (N-benzyl-4-(chloromethyl)-N-propylbenzamide) shares nearly identical structural features, differing only in the alkyl chain length on the amide nitrogen (propyl vs. ethyl) . This minor alteration impacts physicochemical properties such as solubility and lipophilicity, which are critical for biological activity and synthetic handling.

Synthesis and Manufacturing Approaches

The synthesis of N-benzyl-4-(chloromethyl)-N-ethylbenzamide likely follows established protocols for N,N-disubstituted benzamides, involving acylation reactions and functional group transformations.

Chlorination of 4-Methylol Intermediates

A patent detailing the synthesis of 4-chloromethyl benzoic acid chlorides (CN108358776A) provides a foundational framework . While the patent focuses on benzoic acid derivatives, its chlorination methodology—using dibenzoyl peroxide as a catalyst and triethanolamine as an inhibitor—could be adapted to produce 4-(chloromethyl)benzoyl chloride, a potential precursor for the target compound . Subsequent acylation with N-benzyl-N-ethylamine would yield the final product:

4-(Chloromethyl)benzoyl chloride+N-Benzyl-N-ethylamineN-Benzyl-4-(chloromethyl)-N-ethylbenzamide+HCl\text{4-(Chloromethyl)benzoyl chloride} + \text{N-Benzyl-N-ethylamine} \rightarrow \text{N-Benzyl-4-(chloromethyl)-N-ethylbenzamide} + \text{HCl}

Reaction conditions (e.g., solvent: ether, catalyst: DMF, temperature: room temperature) mirror those used in analogous acylation reactions .

Physicochemical and Spectroscopic Properties

Predicted Physicochemical Data

PropertyValue/DescriptionSource
Molecular FormulaC₁₈H₂₀ClNO
Molecular Weight301.8 g/mol
SolubilityLow in water; soluble in organic solvents (e.g., DCM, ether)Inferred
StabilityHydrolysis-prone under acidic/basic conditions due to chloromethyl group

Spectroscopic Characterization

  • ¹H NMR: Expected signals include:

    • A singlet at δ 5.2–5.3 ppm for the benzyl CH₂ group.

    • A triplet at δ 1.0–1.2 ppm for the ethyl CH₃ group.

    • A doublet at δ 4.3–4.4 ppm for the chloromethyl CH₂Cl group .

  • Mass Spectrometry: A molecular ion peak at m/z 301.8 (M⁺) with fragmentation patterns corresponding to the loss of Cl (Δ m/z 35) and benzyl groups .

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